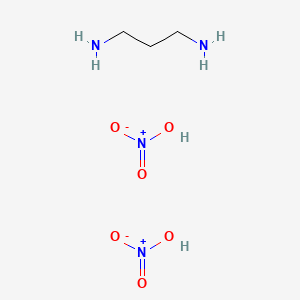
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of bromine, methoxy groups, and a hydroxymethyl group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5,8-dimethoxy-3,4-dihydronaphthalene followed by the introduction of a hydroxymethyl group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The hydroxymethylation step can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc and hydrochloric acid in an ethanol solution.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 5,8-Dimethoxy-3,4-dihydronaphthalen-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one)
- (7-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one)
- (7-Bromo-2-(3,5-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one)
Uniqueness
(7-Bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol is unique due to the presence of both bromine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group further enhances its reactivity and potential for derivatization compared to similar compounds.
Properties
CAS No. |
112997-43-0 |
|---|---|
Molecular Formula |
C13H15BrO3 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
(7-bromo-5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H15BrO3/c1-16-12-6-11(14)13(17-2)10-5-8(7-15)3-4-9(10)12/h5-6,15H,3-4,7H2,1-2H3 |
InChI Key |
DTGRNEQLXVZEQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1CCC(=C2)CO)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


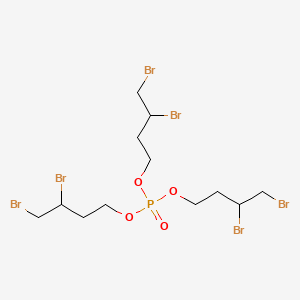
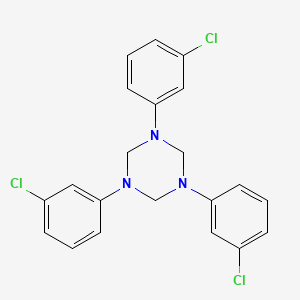
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
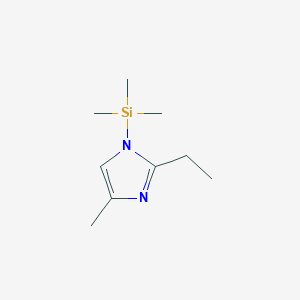
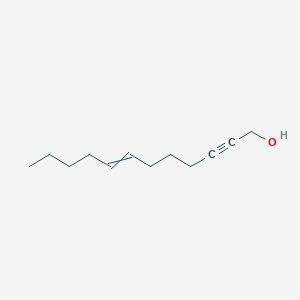
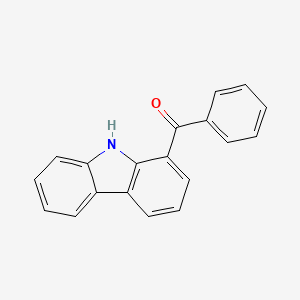
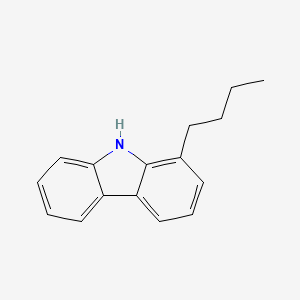
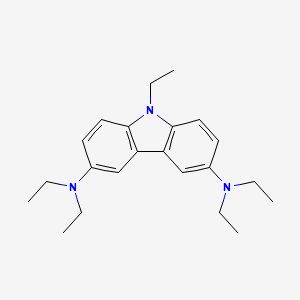
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

